molecular formula C17H11ClF2N2O2 B2747534 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide CAS No. 1808766-71-3

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide

Katalognummer B2747534
CAS-Nummer: 1808766-71-3
Molekulargewicht: 348.73
InChI-Schlüssel: UAYJAYOKPOMRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.

Wirkmechanismus

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta deposition, improve synaptic plasticity, and increase neurogenesis. In cancer cells, inhibition of this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

There are several future directions for research on 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide. One area of interest is in the development of more potent this compound inhibitors based on the structure of this compound. Another area of research is in the identification of new therapeutic applications for this compound, such as in the treatment of other neurodegenerative diseases or in combination with other cancer therapies. Additionally, further studies are needed to elucidate the downstream effects of this compound inhibition by this compound on various cellular processes.

Synthesemethoden

The synthesis of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide involves several steps. The first step is the reaction of 2,4-difluoroaniline with 2-chloro-6-methoxyquinoline-3-carboxylic acid to form the corresponding amide. This intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with ammonia to form the final product.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of research is in the treatment of cancer. This compound plays a role in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of cancer. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Eigenschaften

IUPAC Name

2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c1-24-11-3-5-14-9(6-11)7-12(16(18)21-14)17(23)22-15-4-2-10(19)8-13(15)20/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYJAYOKPOMRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.